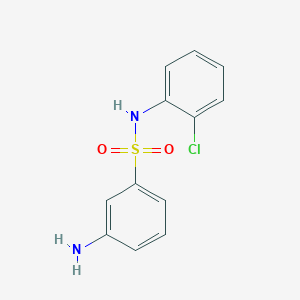

3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Description

BenchChem offers high-quality 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJGFQWVVOEZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide, a sulfonamide-containing aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Sulfonamides are a cornerstone pharmacophore, integral to a wide array of FDA-approved therapeutics.[1][2] This document details the fundamental physicochemical properties, a validated synthetic pathway, a predictive analytical profile, and the potential applications of this specific molecule. The content herein is structured to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery.

Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the core identity and key physicochemical descriptors for 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.

Core Compound Identity

-

Systematic Name: 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide

-

CAS Number: 327092-99-9[3]

-

Synonyms: 3-amino-N-(2-chlorophenyl)benzenesulfonamide

Molecular Formula and Weight

The empirical and molecular characteristics of the compound are foundational for all stoichiometric and analytical calculations.

-

Molecular Formula: C₁₂H₁₁ClN₂O₂S[3]

-

Molecular Weight: 282.75 g/mol [4]

-

Exact Mass: 282.0229765 Da[4]

Structural Representation

The structural arrangement of the molecule, featuring a central benzenesulfonamide core with 3-amino and N-(2-chlorophenyl) substituents, dictates its chemical reactivity and biological activity.

Caption: Conceptual structure of 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.

Tabulated Physicochemical Properties

Computational descriptors provide valuable insights into the molecule's behavior in biological systems, such as its membrane permeability and solubility.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 80.6 Ų | [3] |

| XLogP3 (Lipophilicity) | 2.0 | [3] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Predicted Density | 1.466 ± 0.06 g/cm³ | [3] |

Synthesis and Purification

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically achieved by reacting a sulfonyl chloride with an appropriate amine.[5][6] For the target compound, a reliable two-step approach is proposed, starting from commercially available precursors. This method involves the formation of a nitro-substituted intermediate, followed by a selective reduction.

Retrosynthetic Analysis and Strategy

The causality behind this two-step strategy lies in its efficiency and control. Direct amination of the benzenesulfonyl chloride ring is challenging. Therefore, a nitro group is used as a precursor to the amine. The synthesis proceeds via the reaction of 3-nitrobenzenesulfonyl chloride with 2-chloroaniline to form the sulfonamide bond, followed by the reduction of the nitro group to the desired 3-amino functionality. This sequence is a common and robust method for preparing amino-aryl sulfonamides.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-chlorophenyl)-3-nitrobenzenesulfonamide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution. If using DCM, a non-nucleophilic base like triethylamine (1.1 eq) should be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.

Step 2: Reduction to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide

-

In a round-bottom flask, suspend the intermediate N-(2-chlorophenyl)-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.[7]

-

Add iron powder (Fe, ~5 eq) and a catalytic amount of ammonium chloride (NH₄Cl, ~0.2 eq).[7]

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. The use of iron in the presence of a mild acid catalyst provides an effective and economical method for nitro group reduction.[7]

-

Monitor the reaction by TLC. The product spot should be UV-active and will have a different retention factor (Rf) than the starting material.

-

Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron oxides.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to afford the final product, 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for the target compound.

Spectroscopic and Analytical Profile

While specific experimental spectra for this compound are not widely published, a predictive profile can be established based on the known spectroscopic behavior of analogous aromatic sulfonamides.[9][10][11] This profile is crucial for the quality control and characterization of the synthesized material.

| Technique | Expected Observations |

| ¹H-NMR | Aromatic protons (multiplets, δ 6.8-8.0 ppm), amine protons (broad singlet, δ ~4.0-5.0 ppm, D₂O exchangeable), sulfonamide N-H proton (broad singlet, δ ~9.0-10.0 ppm, D₂O exchangeable). |

| ¹³C-NMR | Aromatic carbons (δ 110-150 ppm), including carbons attached to nitrogen and sulfur which will be downfield. |

| IR (Infrared) | N-H stretching (amine, ~3300-3500 cm⁻¹), S=O asymmetric and symmetric stretching (~1340 cm⁻¹ and ~1160 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹).[10] |

| MS (Mass Spec) | Expected [M+H]⁺ at m/z 283.03. A characteristic fragmentation pattern may involve the loss of SO₂ (64 Da), a known pathway for aromatic sulfonamides.[12] |

Applications in Research and Drug Development

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a multitude of drugs with diverse therapeutic actions.[13][14] 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide serves as a valuable building block and a potential lead compound for several applications.

The Sulfonamide Moiety as a Privileged Scaffold

Since the discovery of Prontosil, the first sulfonamide antibacterial, this functional group has been integral to the development of diuretics, antivirals, anti-inflammatory agents, and anticancer drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, combined with its chemical stability, makes it an ideal pharmacophore for interacting with biological targets.[14]

Potential as a Carbonic Anhydrase Inhibitor

The primary sulfonamide group (R-SO₂NH₂) is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes implicated in diseases like glaucoma, epilepsy, and certain cancers.[15][16][17] While this compound is a secondary sulfonamide, its structural motifs are highly relevant. The 3-amino group provides a vector for modification, allowing for the design of derivatives that could be potent and selective CA inhibitors.[18][19]

Role as a Synthetic Building Block

The presence of a reactive primary aromatic amine (-NH₂) allows this molecule to serve as a versatile intermediate. This group can be readily functionalized via reactions such as acylation, alkylation, or diazotization to build more complex molecules, enabling the exploration of a wide chemical space in drug discovery campaigns.[20]

Logical Relationship Diagram

Caption: Relationship between the compound's features and its potential applications.

Safety and Handling

As with any laboratory chemical, 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

References

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. Available from: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available from: [Link]

-

Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2018). Taylor & Francis Online. Available from: [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. Available from: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. Available from: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PMC. Available from: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). MDPI. Available from: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2002). PMC. Available from: [Link]

-

Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Available from: [Link]

-

Sulfonamide (medicine). Wikipedia. Available from: [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. Available from: [Link]

-

3-Amino-n-(2-chloro-phenyl)-benzenesulfonamide. Chembest. Available from: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). PMC. Available from: [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). Taylor & Francis Online. Available from: [Link]

-

3-Amino-n-(2-chloro-phenyl)-benzenesulfonamide. Angene. Available from: [Link]

-

3-amino-n-(2-chloro-phenyl)-benzene Sulfonamide - Cas No: 327092-99-9. Tradeindia. Available from: [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Unibo. Available from: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available from: [Link]

-

3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Available from: [Link]

-

Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. Available from: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Available from: [Link]

-

Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. Available from: [Link]

-

One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol. (2006). PubMed. Available from: [Link]

-

3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. PubChem. Available from: [Link]

-

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. EPA. Available from: [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cris.unibo.it [cris.unibo.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajchem-b.com [ajchem-b.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 18. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

Safety Data Sheet (SDS) for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Title: Beyond the GHS: A Strategic Safety & Handling Framework for 3-Amino-N-(2-chlorophenyl)benzenesulfonamide Document Type: Technical Safety Guide / Whitepaper CAS Registry Number: 327092-99-9

Executive Summary & Compound "Personality"

The Core Directive: This guide transcends the standard 16-section Safety Data Sheet (SDS). It is designed for the research scientist who views safety not as a compliance checkbox, but as a critical variable in experimental reproducibility and personal health.

3-Amino-N-(2-chlorophenyl)benzenesulfonamide is a functionalized sulfonamide scaffold often utilized as a building block in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents. Its dual functionality—an oxidizable primary amine and an acidic sulfonamide proton—dictates its reactivity and its toxicological profile.

Physicochemical Profile[1][2][3][4][5]

| Property | Value / Description | Context for the Scientist |

| Formula | Halogenated aromatic sulfonamide.[1][2] | |

| MW | 282.75 g/mol | Small molecule; likely membrane permeable. |

| Appearance | Off-white to pale yellow solid | Color change indicates oxidation (amine degradation). |

| Solubility | DMSO (>100 mg/mL), DMF | Poor water solubility. Requires organic co-solvents for bio-assays. |

| pKa (Calc.) | ~10 (Sulfonamide NH), ~3-4 (Aniline | Amphoteric nature affects extraction/workup pH choices. |

| LogP (Calc.) | ~2.5 - 3.0 | Lipophilic; potential for bio-accumulation in lipid bilayers. |

Toxico-Pharmacological Profiling (The "Why")

Standard SDSs list hazards; they rarely explain the mechanism. For this compound, the hazards are derived from its three structural pharmacophores. We apply Structure-Activity Relationship (SAR) logic to predict risks where specific toxicological data is absent.

Mechanism of Toxicity

-

The Aniline Moiety (3-Amino group):

-

Risk:[3] Metabolic activation via N-hydroxylation can lead to reactive intermediates. While less toxic than unsubstituted aniline, there is a theoretical risk of methemoglobinemia (oxidation of hemoglobin iron) upon high exposure.

-

Sensitization: Aromatic amines are notorious contact allergens.

-

-

The Sulfonamide Linker (

):-

Risk:[3][4] "Sulfa" allergies are T-cell mediated. Inhalation or skin contact can trigger hypersensitivity reactions (Stevens-Johnson Syndrome is the extreme, unlikely outlier, but contact dermatitis is probable).

-

Systemic Effect: Potential Carbonic Anhydrase Inhibition (CAI), leading to electrolyte imbalance if ingested.

-

-

The Chlorophenyl Ring:

Visualizing the Hazard Logic

Figure 1: Structure-Activity Relationship (SAR) map deriving hazards from functional groups.

Operational Handling: The Self-Validating System

Do not rely on generic "wear gloves" advice. The solvent you use dictates the safety. This compound is almost always handled in DMSO (Dimethyl Sulfoxide) for biological assays.

The DMSO Danger Multiplier: DMSO is a penetration enhancer. If this compound is dissolved in DMSO, it will bypass the skin barrier instantly, carrying the toxic sulfonamide directly into the bloodstream.

Protocol: Safe Solubilization & Handling

-

Engineering Controls:

-

Solid State: Weigh only in a certified fume hood (Face velocity: 0.3–0.5 m/s). Use an analytical balance with a draft shield.

-

Liquid State: Once dissolved, the solution must be handled as a "skin-penetrating toxin."

-

-

PPE Selection (Evidence-Based):

-

Standard Nitrile (0.11 mm):INSUFFICIENT for DMSO solutions. Breakthrough time is <5 minutes.

-

Required:Double-gloving (Nitrile over Laminate/PE) OR Butyl Rubber gloves if handling large volumes of stock solution.

-

-

Decontamination Verification (The "Swipe Test"):

-

Because the compound contains an aromatic amine, it can be detected using a fluorescamine spray (reacts with primary amines to fluoresce) or a standard TLC dip (Ehrlich’s reagent) on bench surfaces to verify cleaning efficiency.

-

GHS Classification (Derived)

Based on established data for CAS 327092-99-9 and analogs:

-

Signal Word: WARNING

Emergency Response & First Aid

In the event of exposure, the response must be tailored to the functional groups identified in Section 2.[6]

Scenario: Dermal Exposure (DMSO Solution)

-

Immediate Action: Do NOT wash with ethanol or organic solvents (this spreads the solute).

-

Flush: Wash with copious amounts of mild soap and water for 15 minutes.

-

Observation: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia, though rare with this specific derivative.

Scenario: Inhalation of Dust

-

Evacuate: Move to fresh air.

-

Support: If breathing is difficult, oxygen may be required (administered by trained personnel).

-

Alert: Inform medical personnel of "Sulfonamide/Aniline derivative exposure" to guide treatment (avoiding drugs that exacerbate methemoglobinemia).

Emergency Workflow Diagram

Figure 2: Decision matrix for immediate emergency response.

Storage & Stability

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. The primary amine is susceptible to oxidation, turning the off-white solid to brown over time.

-

Container: Amber glass vials to prevent photodegradation.

-

Incompatibility: Acid chlorides, anhydrides, and strong oxidizing agents. (Reaction with acid chlorides will form amides, destroying the reagent).

References & Authority

-

Sigma-Aldrich (Merck). Product Specification: 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9).

-

PubChem. Compound Summary: 3-Amino-N-(2-chlorophenyl)benzenesulfonamide. National Library of Medicine.

-

ECHA (European Chemicals Agency). Registration Dossier: Sulfonamides and their general safety profiles.[8] (General guidance on sulfonamide sensitization).

-

Santa Cruz Biotechnology. Safety Data Sheet for N-(3-Chlorophenyl) analogs (Proxy Data).

Disclaimer: This guide is intended for use by trained scientific personnel. It supplements, but does not replace, the official SDS provided by your specific chemical vendor.

Sources

- 1. 3-Amino-N-(2-chlorophenyl)benzenesulfonamide | 327092-99-9 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide: Structure, Identifiers, and Synthetic Considerations

Introduction

In the landscape of modern drug discovery and chemical biology, the precise identification, characterization, and synthesis of novel small molecules are paramount. Benzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs. This guide provides an in-depth technical overview of a specific benzenesulfonamide derivative, 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide.

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the critical cheminformatics identifiers, the physicochemical properties, and a representative synthetic protocol for this class of compounds. The causality behind the use of specific identifiers and the logic of the synthetic pathway will be explained to provide actionable insights for laboratory applications.

Unambiguous Molecular Identification: SMILES and InChI Key

In the digital age of chemical research, trivial and even systematic IUPAC names can be ambiguous. To ensure absolute precision in identifying 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, we rely on machine-readable line notations. The two most universally adopted standards are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).[1]

-

SMILES (Simplified Molecular-Input Line-Entry System): A notation that represents a chemical structure as a linear string of characters, capturing atomic composition and connectivity.[1] For drug discovery, SMILES is invaluable for creating large chemical databases that can be easily searched and analyzed computationally.[2][3][4]

-

InChI (International Chemical Identifier): A more recent and stringent standard developed by IUPAC, designed to be a unique and canonical representation of a molecule.[5] The InChI is algorithmically generated and layered, providing increasingly specific information from atomic connectivity to stereochemistry. The InChIKey is a fixed-length, hashed version of the full InChI, which is particularly useful for web-based database lookups.[5]

For 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (CAS No: 327092-99-9), the definitive identifiers are as follows:

| Identifier | Value | Source |

| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Cl | [6] |

| InChIKey | KAJGFQWVVOEZJQ-UHFFFAOYSA-N | |

| Full InChI | InChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 |

The following diagram illustrates the relationship between the 2D chemical structure and its corresponding SMILES and InChIKey.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is a critical step in assessing its potential as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide. It is important to note that these are in silico predictions and await experimental verification.

| Property | Value | Interpretation and Significance |

| Molecular Formula | C12H11ClN2O2S | Defines the elemental composition.[6][7] |

| Molecular Weight | 282.75 g/mol | A key parameter in Lipinski's Rule of Five; values <500 are generally preferred for oral bioavailability. |

| XLogP3 | 2.0 | A measure of lipophilicity. A value around 2 suggests good membrane permeability without being overly lipophilic, which can lead to metabolic instability or toxicity. |

| Hydrogen Bond Donors | 2 | The amino and sulfonamide N-H groups can donate hydrogen bonds, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and receptor interactions. |

| Rotatable Bond Count | 3 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 80.6 Ų | Predicts drug transport properties. A TPSA < 140 Ų is often correlated with good cell permeability. |

Data sourced from PubChemLite and Echemi.[6][7]

Synthetic Protocol: A Representative Approach

The logical synthesis of the target molecule would involve the coupling of 3-aminobenzenesulfonyl chloride with 2-chloroaniline. However, the amino group on the sulfonyl chloride would need to be protected to prevent self-reaction. A more direct and common approach is to start with a precursor that can be converted to the amine in a later step, such as a nitro group.

The following protocol details the synthesis of a sulfonamide via the coupling of a sulfonyl chloride and an amine, a method directly applicable to the synthesis of our target compound from appropriate precursors.

Experimental Workflow: General Sulfonamide Synthesis

Step-by-Step Methodology

Objective: To synthesize a sulfonamide by coupling a sulfonyl chloride with an amine in the presence of a base.

Materials:

-

Aryl sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride as a precursor)

-

Aryl amine (e.g., 2-chloroaniline)

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.1 equivalents) in anhydrous DCM and anhydrous pyridine (2.0 equivalents). Cool the solution to 0°C in an ice bath.

-

Causality: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. Cooling to 0°C controls the initial exothermic reaction.

-

-

Addition of Sulfonyl Chloride: Dissolve the aryl sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

-

Causality: Dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and then brine.

-

Self-Validation: The acid wash will protonate the basic pyridine, rendering it water-soluble and allowing for its removal from the organic layer. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexane).

-

Causality: Chromatography separates the desired sulfonamide product from any unreacted starting materials or non-polar side products.

-

-

Final Step (for the target molecule): If starting with a nitro-precursor, the resulting nitro-sulfonamide would then be subjected to a standard reduction procedure (e.g., using SnCl2/HCl or catalytic hydrogenation with Pd/C) to yield the final 3-amino-N-(2-chloro-phenyl)-benzenesulfonamide.

Conclusion and Future Directions

This guide has established the foundational chemical information for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, focusing on its unambiguous identification through SMILES and InChIKey, its predicted physicochemical properties, and a representative synthetic strategy. The provided identifiers are crucial for database integrity and computational modeling in drug discovery pipelines. The outlined synthetic protocol, while general, offers a robust and validated pathway for the laboratory preparation of this and related sulfonamides.

Future research should focus on the experimental validation of the computed properties and the exploration of the biological activity of this compound. Given the prevalence of the sulfonamide scaffold in medicine, investigating its potential as an inhibitor for targets such as carbonic anhydrases, kinases, or bacterial enzymes could be a fruitful avenue for new therapeutic development.

References

-

PubChemLite. 327092-99-9 (C12H11ClN2O2S). Available at: [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Available at: [Link]

-

Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Available at: [Link]

-

Drug Design Org. Cheminformatics. Available at: [Link]

-

Neovarsity. (2025). How Cheminformatics is Used in Drug Discovery in 2025?. Available at: [Link]

-

Current Topics in Medicinal Chemistry. (2015). Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design. Available at: [Link]

-

ResearchGate. (2025). Representation of chemical structures. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cheminformatics - Drug Design Org [drugdesign.org]

- 3. neovarsity.org [neovarsity.org]

- 4. Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 327092-99-9 (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. cbijournal.com [cbijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Abstract

This document provides a comprehensive, two-step synthesis protocol for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, a valuable scaffold in medicinal chemistry. The synthesis begins with the coupling of 3-nitrobenzenesulfonyl chloride and 2-chloroaniline to form the sulfonamide intermediate, 3-Nitro-N-(2-chloro-phenyl)-benzenesulfonamide. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. This guide emphasizes experimental causality, robust safety protocols, and methods for reaction monitoring and purification to ensure high purity and reproducibility.

Overall Reaction Scheme

The synthesis is performed in two sequential stages:

-

Stage 1: Formation of the sulfonamide bond between 3-nitrobenzenesulfonyl chloride and 2-chloroaniline.

-

Stage 2: Selective reduction of the nitro group to an amine via catalytic hydrogenation.

Application Note: Preparation of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide for High-Throughput Screening

Introduction: The Significance of Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties.[1] 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (Figure 1) is a valuable scaffold for the development of novel therapeutics, making its efficient synthesis and preparation for high-throughput screening (HTS) a critical step in modern drug discovery pipelines. The quality and integrity of the compound library are paramount to the success of any screening campaign, ensuring that hits are genuine and reproducible.[2][3]

This application note provides a comprehensive, field-proven guide for the synthesis, purification, and preparation of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide for HTS applications. The protocols detailed herein are designed to ensure high purity and compatibility with automated screening platforms, thereby minimizing false positives and maximizing the potential for hit identification.

Figure 1: Chemical Structure of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

| Property | Value |

| CAS Number | 327092-99-9 |

| Molecular Formula | C12H11ClN2O2S[4][5] |

| Molecular Weight | 282.75 g/mol [5] |

Part 1: Synthesis and Purification

The synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide is achieved through a robust two-step process: the formation of the sulfonamide bond followed by the reduction of a nitro group. This approach ensures high yields and a pure final product.

Step 1: Synthesis of 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide

The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-chloroaniline. The nitro group serves as a meta-director during the preceding electrophilic aromatic substitution to synthesize the sulfonyl chloride, and it can be readily reduced to the desired amino group in the final step.[6] The use of a base, such as pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (5 volumes).

-

Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the 2-chloroaniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide.

-

Purify the crude product by recrystallization from ethanol to obtain a pale yellow solid.

Step 2: Reduction of 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the desired product and water as the only byproduct.[7]

Protocol:

-

In a hydrogenation vessel, dissolve the purified 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide (1.0 eq) in methanol (20 volumes).

-

Carefully add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and heat to 60 °C.[7]

-

Maintain vigorous stirring and monitor the reaction by TLC.

-

Once the reaction is complete (typically 4-6 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, as an off-white solid.

Part 2: Quality Control and Characterization

Ensuring the purity and identity of the synthesized compound is a critical checkpoint before proceeding to HTS. All compounds in an HTS library should ideally have a purity of >95% to avoid misleading results.[8][9]

Table 1: Recommended Analytical Techniques for Quality Control

| Technique | Purpose | Acceptance Criteria |

| ¹H NMR | Structural confirmation and purity assessment. | Spectrum consistent with the proposed structure. No significant impurities observed. |

| LC-MS | Purity assessment and confirmation of molecular weight. | Purity >95% by UV chromatogram. Observed mass consistent with the expected molecular weight. |

| HPLC | High-resolution purity determination. | Purity >95% at a specified wavelength (e.g., 254 nm). |

Part 3: Preparation for High-Throughput Screening

Proper preparation of the compound stock is essential for seamless integration into automated HTS workflows and for ensuring the reliability of screening data.

Workflow for HTS Plate Preparation

Caption: Workflow from synthesis to HTS-ready plates.

Protocol for Stock Solution and Plate Preparation

Materials and Equipment:

-

High-purity 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (>95%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Automated liquid handler or acoustic dispenser

-

Microplates (e.g., 384-well)

-

Plate sealer

-

Sonicator

Protocol:

-

Mother Stock Preparation:

-

Accurately weigh the required amount of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide.

-

Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10 mM. This will serve as the "mother stock".

-

Use a sonicator if necessary to ensure complete dissolution. Poor solubility can lead to inaccurate concentrations and precipitation in aqueous assay buffers.

-

-

Mother Plate Creation:

-

Using an automated liquid handler, dispense the 10 mM mother stock into a deep-well mother plate.

-

Seal the plate tightly to prevent evaporation and moisture absorption. DMSO is hygroscopic, and water absorption can affect compound stability and solubility.

-

Store the mother plate at -20°C or -80°C in a desiccated environment.[9]

-

-

Daughter Plate (Assay-Ready Plate) Generation:

-

Thaw the mother plate to room temperature before opening to prevent condensation.

-

Using an acoustic dispenser or a tip-based liquid handler, transfer a small volume (e.g., 50-100 nL) of the mother stock into the wells of the assay-ready daughter plates.

-

The daughter plates can be prepared with the compound at the highest concentration to be used in the assay or as a dilution series.

-

Seal and store the daughter plates under the same conditions as the mother plate.

-

Self-Validating System and Trustworthiness

The integrity of the HTS process relies on a self-validating system. This includes:

-

Regular Quality Control: Periodically thaw a sample from the mother stock to re-assess purity and concentration via LC-MS. This ensures the compound has not degraded during storage.

-

Assay Controls: Include positive and negative controls on every assay plate to monitor the performance of the assay and the potential for compound interference.

-

DMSO Tolerance: Determine the maximum DMSO concentration tolerated by the assay and ensure that the final concentration in the assay wells does not exceed this limit.

By adhering to these rigorous protocols, researchers can have high confidence in the quality of their screening library and the validity of the resulting data, paving the way for the successful identification of novel drug candidates.

References

-

Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzenesulfonyl chloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 3-amino-. PubChem. Retrieved from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.

-

S. S. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Vedantu. (n.d.). Which reaction sequence would be best to prepare 3-chloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

-

Technology Networks. (2025). High-Throughput Screening. Retrieved from [Link]

-

ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

-

University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Retrieved from [Link]

-

ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

-

MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 3-Amino-4-chloro-N-(2-methoxy-phenyl)-benzenesulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Which reaction sequence would be best to prepare 3chloroaniline class 11 chemistry CBSE [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

Reaction conditions for coupling 3-amino-benzenesulfonamides

Application Note: Optimized Coupling Strategies for 3-Amino-benzenesulfonamides in Medicinal Chemistry

Executive Summary & Chemical Context

3-Aminobenzenesulfonamide (Metanilamide, CAS: 98-18-0) is a privileged scaffold in medicinal chemistry, serving as a core moiety for Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors, and various kinase inhibitors. However, its successful elaboration is frequently hindered by two intrinsic chemical properties:[1]

-

Electronic Deactivation: The sulfonamide group (

) at the meta position is a strong electron-withdrawing group (EWG). It exerts a significant inductive effect (-I), lowering the pKa of the anilinium ion to approximately 2.5–3.0 (compared to 4.6 for aniline). This drastically reduces the nucleophilicity of the amino group, making standard amide couplings sluggish. -

Competing Acidity: The sulfonamide protons are acidic (pKa ~10.0). Under basic conditions required for many couplings, the sulfonamide can be deprotonated, leading to solubility issues, catalyst poisoning (in Pd-couplings), or competing N-alkylation/arylation.

This guide provides optimized protocols to overcome these barriers, focusing on Amide Coupling (for peptidomimetics/fragment growth) and Buchwald-Hartwig Amination (for biaryl synthesis).

Strategic Decision Framework

Before selecting a protocol, assess the electrophile and the tolerance of the sulfonamide group.

Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile type and steric constraints.

Protocol A: High-Efficiency Amide Coupling

Objective: Coupling 3-aminobenzenesulfonamide with carboxylic acids. Challenge: The low nucleophilicity of the aniline requires highly active acylating species. Carbodiimides (EDC/DCC) often fail to drive the reaction to completion.

Mechanism & Rationale

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. The resulting O-azabenzotriazolyl active ester is highly reactive toward the deactivated aniline.

-

Base Choice: DIPEA (Hünig's base) is used. It is non-nucleophilic and sterically hindered, preventing interaction with the active ester while sufficiently neutralizing the generated acid.

Step-by-Step Protocol

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M). Note: DMF is preferred over DCM due to the poor solubility of sulfonamides in chlorinated solvents.

-

Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

-

Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

-

-

Coupling:

-

Add 3-aminobenzenesulfonamide (1.0–1.1 equiv) directly to the reaction mixture.

-

Stir at RT for 4–16 hours. Monitor by LC-MS.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. The sulfonamide group is thermally stable, but avoid temperatures >80°C to prevent degradation of the HATU active ester.

-

-

Workup:

-

Dilute with EtOAc. Wash with saturated

(removes unreacted acid/HOBt), water, and brine. -

Crucial Step: If the product is very polar (due to the sulfonamide), standard aqueous workup may lead to loss. In this case, evaporate DMF directly and purify via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Creating biaryl amines (C-N bond formation) with Aryl Bromides/Chlorides.

Challenge: Standard conditions (e.g.,

The "Weak Base" Strategy

To couple the aniline without protecting the sulfonamide, we must use a base that is strong enough to deprotonate the Pd-bound amine complex (pKa ~20-25) but weak enough to leave the free sulfonamide mostly protonated in the bulk solution. Cesium Carbonate (

Ligand Selection: BrettPhos

We utilize BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate the oxidative addition of aryl halides and, more importantly, accelerate the reductive elimination step, which is the rate-determining step for deactivated anilines.

Step-by-Step Protocol

-

Preparation (In Glovebox or under Argon stream):

-

Reaction Vessel: Dry, screw-cap vial with a magnetic stir bar.

-

Add Pd Precatalyst : BrettPhos Pd G4 (2–5 mol%). Alternatively:

(5 mol%) + BrettPhos (10 mol%). -

Add Aryl Halide (1.0 equiv).[2]

-

Add 3-aminobenzenesulfonamide (1.2 equiv).[3]

-

Add Base : Anhydrous

(2.0–3.0 equiv). Must be finely ground and dried.

-

-

Solvent:

-

Add anhydrous t-Amyl Alcohol or Dioxane (0.1 M). t-Amyl alcohol often provides better solubility for sulfonamides at high temperatures.

-

-

Reaction:

-

Seal the vial and heat to 90–100°C for 12–24 hours.

-

Note: The reaction mixture will be heterogeneous (undissolved base). Vigorous stirring (800+ rpm) is essential.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd and inorganic salts.

-

Elute with EtOAc or MeOH/DCM (1:9).

-

Concentrate and purify via silica gel chromatography.[4]

-

Figure 2: Catalytic cycle emphasizing the necessity of weak bases to avoid sulfonamide interference.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Amide) | Aniline is too electron-deficient. | Switch from HATU to Acid Chloride generated in situ (using Ghosez's reagent or Oxalyl Chloride). Use Pyridine as solvent/base. |

| Low Conversion (Buchwald) | Catalyst death or poor solubility. | 1. Switch solvent to t-Butanol or t-Amyl alcohol . 2. Increase temp to 110°C. 3. Switch ligand to XPhos (better for solubility issues). |

| Bis-arylation | Highly reactive aryl halide. | Increase the equivalents of the aniline to 1.5 equiv.[4] Use the "Precatalyst" method to ensure controlled Pd(0) release. |

| Sulfonamide Side-Reaction | N-arylation of sulfonamide. | This occurs if the base is too strong. Ensure |

| Product insolubility | High polarity of sulfonamide. | Do not use ether/hexane for workups. Use EtOAc/MeOH mixtures. Purify using C18 reverse phase if silica fails. |

References

-

Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Buchwald-Hartwig (Deactivated Anilines): Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society, 131(5), 1749-1751. (Contextual grounding for weak base strategy). Link

-

BrettPhos Ligand Utility: Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides. Tetrahedron, 65(33), 6576-6583. Link

-

Carbonic Anhydrase Inhibitors Synthesis: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Sulfonamide Protection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing DMB protection protocols).

Sources

Procedures for derivatizing the amino group in benzenesulfonamides

Application Note: Strategic Derivatization of the Primary Amino Group in Benzenesulfonamides

Executive Summary

Benzenesulfonamides (

This guide provides high-fidelity protocols for the N-functionalization of primary benzenesulfonamides. Unlike generic organic synthesis texts, this document focuses on chemoselectivity : preventing bis-alkylation, overcoming poor nucleophilicity via catalysis, and accessing bioisosteres like sulfonylureas.

Mechanistic Grounding: The Reactivity Paradox

To derivatize benzenesulfonamide successfully, one must understand its ionization profile.

-

Acidity: The sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair. This renders the N-H protons acidic (

in water). -

Nucleophilicity: In its neutral form, the nitrogen is a poor nucleophile. Effective derivatization requires either deprotonation (to form the potent nucleophile

) or activation of the electrophile .

Critical Decision Matrix: Select your method based on the target derivative and substrate stability.

Figure 1: Strategic decision tree for sulfonamide derivatization. Note the preference for Mitsunobu over direct alkylation for complex substrates.

Protocol A: Precision Mono-N-Alkylation (Mitsunobu Reaction)

Why this method?

Direct alkylation with alkyl halides and base (e.g.,

Reagents:

-

Substrate: Benzenesulfonamide derivative (1.0 equiv)

-

Alcohol: Primary or Secondary alcohol (1.0 - 1.2 equiv)

-

Phosphine: Triphenylphosphine (

) (1.5 equiv) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the sulfonamide (1.0 equiv), alcohol (1.0 equiv), and

(1.5 equiv) in anhydrous THF (0.1 M concentration relative to sulfonamide). -

Cooling: Cool the mixture to 0°C in an ice bath. Crucial: This controls the exothermic formation of the betaine intermediate.

-

Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The sulfonamide is the limiting reagent.

-

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The major byproduct is triphenylphosphine oxide (

). Triturate the residue with

Mechanism Visualization:

Figure 2: The Mitsunobu cycle ensures activation of the alcohol and soft deprotonation of the sulfonamide.

Protocol B: N-Acylation (Synthesis of N-Acyl Sulfonamides)

Why this method?

N-acyl sulfonamides (

Reagents:

-

Carboxylic Acid: 1.1 equiv

-

Sulfonamide: 1.0 equiv[1]

-

Coupling Agent: EDC·HCl (1.5 equiv)

-

Catalyst: DMAP (1.2 equiv) — Stoichiometric DMAP is often required, not catalytic.

-

Solvent: DCM or DMF.

Methodology:

-

Dissolve the Carboxylic Acid (1.1 equiv) and DMAP (1.2 equiv) in DCM. Stir for 10 minutes to form the active acyl-pyridinium species.

-

Add the Sulfonamide (1.0 equiv) followed by EDC·HCl (1.5 equiv).

-

Stir at room temperature for 16 hours.

-

Workup (Critical): The product is acidic.

-

Note: If the reaction is slow, switch to HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[4]

Why this method?

Creating a

Catalyst System:

-

Ligand: tBuXPhos or BrettPhos (Bulky, electron-rich phosphines are essential to facilitate reductive elimination from the Pd-amido complex).

-

Base:

or

Protocol:

-

Charge: In a glovebox or under Argon, add:

-

Aryl Bromide (1.0 equiv)

-

Sulfonamide (1.2 equiv)[3]

- (2 mol%)

-

tBuXPhos (4-6 mol%)

- (1.5 equiv)

-

-

Solvent: Add anhydrous 1,4-Dioxane (degassed).

-

Heat: Seal the vial and heat to 100°C for 12–18 hours.

-

Filter: Cool, filter through a celite pad (eluting with EtOAc).

-

Purify: Flash chromatography.

Protocol D: Sulfonylurea Synthesis

Why this method?

Sulfonylureas (

Protocol:

-

Dissolve Benzenesulfonamide (1.0 equiv) in Acetone or Acetonitrile .

-

Add Isocyanate (

, 1.1 equiv). -

Add Base:

(solid, anhydrous, 1.5 equiv).-

Note: While the reaction can proceed without base, the base forms the sulfonylurea salt, driving the equilibrium to completion.

-

-

Reflux for 2–6 hours.

-

Isolation: The product often precipitates as the potassium salt. Filter the solid.[1][2]

-

Free Acid Generation: Dissolve the salt in water and acidify with 1N HCl to precipitate the free sulfonylurea.

Quality Control & Data Interpretation

Table 1: Diagnostic Spectroscopic Signals

| Derivative Type | 1H NMR Signature (DMSO-d6) | IR Diagnostic ( | Mass Spec ( |

| Primary Sulfonamide ( | Singlet, | 3250, 3350 (doublet) | |

| N-Alkyl ( | Triplet/Doublet, | 3280 (singlet) | |

| N-Acyl ( | Broad Singlet, | 1700 (C=O), 1340 ( | |

| N-Aryl ( | Singlet, | 1350, 1160 |

Troubleshooting Guide:

-

Problem: Bis-alkylation observed in Method A.

-

Fix: Switch strictly to Mitsunobu conditions; avoid alkyl halides.

-

-

Problem: No reaction in Pd-coupling (Method C).

-

Fix: Ensure the system is strictly anaerobic. Switch base to

. Verify ligand quality (phosphines oxidize over time).

-

-

Problem: Low yield in Acylation (Method B).

-

Fix: The N-acyl product is acidic and may stay in the aqueous layer if basic workup is used. Always acidify the aqueous layer during extraction.

-

References

-

Mitsunobu Reaction on Sulfonamides: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

-

pKa and Physical Properties: Ballazhi, L., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs."[4] Chemical Science, 2019. [Link]

-

Pd-Catalyzed N-Arylation: Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfrylates to Nitroaromatics." Journal of the American Chemical Society, 2009, 131(36), 12898–12899. (Foundational protocols for BrettPhos/tBuXPhos systems). [Link]

-

N-Acyl Sulfonamide Synthesis: Massah, A. R., et al. "An Efficient Method for the Synthesis of N-Acylsulfonamides."[5] Arkivoc, 2008. [Link]

-

Sulfonylurea Synthesis: Bui, T. T., et al. "Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity." Vietnam Journal of Science, Technology and Engineering, 2019. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for In Vitro Assay Concentrations of Sulfonamide Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in vitro assays for determining the inhibitory concentrations of sulfonamide-based compounds. With full editorial control, this document is structured to provide not just protocols, but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.

Introduction: The Versatility of Sulfonamide Inhibitors

Sulfonamides represent a critical class of synthetic compounds with a broad spectrum of pharmacological applications.[1] Their therapeutic journey began with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This mechanism confers bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Beyond their antimicrobial effects, sulfonamide derivatives have been successfully developed as inhibitors of other key enzymes, including carbonic anhydrases (CAs) for the treatment of glaucoma and epilepsy, and cyclooxygenase-2 (COX-2) for anti-inflammatory therapies.[1][5][6]

The successful development and characterization of novel sulfonamide inhibitors hinge on robust and reproducible in vitro assays. This guide provides detailed protocols and the underlying principles for determining key parameters such as the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.

Foundational Principles for In Vitro Inhibition Assays

Before delving into specific protocols, it is crucial to understand the core principles that ensure the integrity and validity of any in vitro inhibition study.

A. Stock Solution Preparation and Solvent Considerations:

The initial step in any assay is the preparation of a concentrated stock solution of the sulfonamide inhibitor.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent due to its ability to dissolve a wide range of organic compounds.[7][8] However, it's critical to be aware that high concentrations of organic solvents can inhibit or activate enzymes, leading to erroneous results.[9]

-

Solvent Concentration: Regulatory guidance suggests keeping the final concentration of organic solvents in the assay below 1%, and preferably below 0.5%.[9] For sensitive assays like CYP inhibition studies, a limit of 0.2% for DMSO is often recommended.[9] Always include a vehicle control (containing the same concentration of solvent as the test wells) to account for any solvent effects.[10]

-

Stock Concentration: A common starting stock solution concentration is 10 mM.[11] For antibacterial assays, stock solutions of 1 mg/mL are also frequently used.[12][13]

B. Serial Dilutions and Concentration Ranges:

To determine the IC50 value, a range of inhibitor concentrations must be tested. This is typically achieved through serial dilutions.

-

Logarithmic Dilutions: A series of logarithmic or two-fold dilutions is standard practice to cover a wide concentration range and accurately define the dose-response curve.[7][8]

-

Initial Concentration Range: If the approximate inhibitory potency of the compound is unknown, it is advisable to test a broad range of concentrations.[10] For many enzyme inhibition assays, a starting range of 0.1 µM to 100 µM is a reasonable starting point.[11] For antibacterial susceptibility testing, the desired concentration range will depend on the specific sulfonamide and bacterial strain being tested.[7]

C. The Importance of Controls:

Proper controls are the cornerstone of a valid in vitro assay.

-

Positive Control: A known inhibitor of the target enzyme should be included to validate the assay's performance. For example, acetazolamide is a standard positive control for carbonic anhydrase inhibition assays.[11]

-

Negative (Vehicle) Control: This contains all assay components except the inhibitor, with the solvent at the same concentration as the test wells. This serves as the baseline for 100% enzyme activity (or cell viability).[11]

-

Blank Control: This well contains the assay buffer and substrate but no enzyme, to account for any background signal.[11]

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate sulfonamide inhibitors.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is fundamental for characterizing the antibacterial activity of sulfonamides that target the folate biosynthesis pathway.[2][3][4] The principle of this assay is to measure the enzymatic conversion of para-aminobenzoic acid (PABA) to dihydropteroate.

Protocol 1: Radiometric DHPS Inhibition Assay

This classic method measures the incorporation of radiolabeled PABA into dihydropteroate.[14]

Materials:

-

Purified recombinant DHPS enzyme

-

[¹⁴C]-p-Aminobenzoic acid ([¹⁴C]-PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM DTT, pH 8.5)

-

Sulfonamide inhibitor stock solution

-

Positive control (e.g., sulfamethoxazole)

-

96-well microplate

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the sulfonamide inhibitor and the positive control in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to the respective wells:

-

Blank: Assay buffer.

-

Enzyme Control: DHPS enzyme solution and assay buffer.

-

Inhibitor Wells: DHPS enzyme solution and the various concentrations of the sulfonamide inhibitor or positive control.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding a mixture of [¹⁴C]-PABA and DHPPP to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation: Separate the radiolabeled product ([¹⁴C]-dihydropteroate) from the unreacted [¹⁴C]-PABA using a suitable method like descending paper chromatography.[14]

-

Quantification: Measure the radioactivity of the product spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Carbonic Anhydrase (CA) Inhibition Assay

Sulfonamides are potent inhibitors of carbonic anhydrases.[6] A common method to assess CA inhibition is a colorimetric assay that utilizes the esterase activity of the enzyme.[11]

Protocol 2: Colorimetric CA Inhibition Assay

Materials:

-

Purified recombinant human Carbonic Anhydrase (e.g., hCA II)

-

CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)[11]

-

CA Substrate (e.g., 4-Nitrophenyl acetate)[11]

-

Sulfonamide inhibitor stock solution

-

Positive control (e.g., Acetazolamide)[11]

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the sulfonamide inhibitor and acetazolamide in the CA Assay Buffer. A final concentration range of 0.1 µM to 100 µM is often a good starting point.[11]

-

Enzyme Preparation: Dilute the hCA enzyme to the desired working concentration in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Blank: Assay buffer and substrate.

-

Enzyme Control: Enzyme solution, assay buffer, and substrate.

-

Inhibitor Wells: Enzyme solution, sulfonamide inhibitor solution (at various concentrations), and substrate.

-

-

Pre-incubation: Add the enzyme and inhibitor to the wells and pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add the 4-Nitrophenyl acetate substrate to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[15]

Cyclooxygenase (COX) Inhibition Assay

Certain sulfonamides are selective inhibitors of COX-2, an enzyme involved in inflammation.[5] In vitro assays are crucial for determining the potency and selectivity of these inhibitors.

Protocol 3: Fluorometric or Colorimetric COX Inhibition Assay

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., Amplex Red)

-

Heme cofactor

-

Sulfonamide inhibitor stock solution

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black or clear flat-bottom microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the sulfonamide inhibitor and positive controls in the assay buffer.

-

Assay Setup: In separate plates for COX-1 and COX-2, add the following to the respective wells:

-

Blank: Assay buffer.

-

Enzyme Control: Enzyme solution (COX-1 or COX-2), heme, and assay buffer.

-

Inhibitor Wells: Enzyme solution, heme, and the sulfonamide inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plates for 15 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid and the detection probe to all wells to start the reaction.

-

Measurement: Read the fluorescence or absorbance at the appropriate wavelength at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration against both COX-1 and COX-2.[5] Determine the IC50 values for each isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5] The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of sulfonamides.[7]

Protocol 4: Broth Microdilution MIC Assay

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sulfonamide inhibitor stock solution

-

96-well microtiter plate

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator at 37°C

Procedure:

-

Compound Preparation: In a 96-well plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.[7]

-

Control Wells: Include a growth control well (CAMHB with no sulfonamide) and a sterility control well (CAMHB with no bacteria).[7]

-

Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.

Data Presentation and Analysis

A crucial aspect of inhibitor characterization is the clear presentation and accurate analysis of the data.

A. IC50 Determination:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.[8][15][16]

B. Quantitative Data Summary:

Summarizing key quantitative data in tables allows for easy comparison of the potency and selectivity of different sulfonamide inhibitors.

| Sulfonamide Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 15 | 375 | [5] |

| COX-2 | 0.04 | [5] | ||

| Valdecoxib | COX-1 | 21.9 | 91.25 | [5] |

| COX-2 | 0.24 | [5] | ||

| Sulfamethoxazole | DHPS (P. falciparum) | - (Ki = 6 µM) | N/A | [14] |

| Sulfadiazine | DHPS (P. falciparum) | - (Ki = 25 µM) | N/A | [14] |

Note: IC50 and Ki values can vary depending on the specific in vitro assay conditions.[5][17]

Visualization of Workflows and Pathways

Visual diagrams can significantly aid in understanding complex experimental workflows and biological pathways.

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Troubleshooting Common Issues in Enzymatic Assays

Even with well-defined protocols, issues can arise. Here are some common problems and their solutions.

| Problem | Potential Cause | Suggested Solution |

| High background signal | Reagent instability or contamination. | Use fresh reagents and high-quality water. Run appropriate blank controls. [18][19] |

| Low signal or no enzyme activity | Incorrect buffer pH or temperature. Inactive enzyme. | Optimize assay conditions. Ensure proper storage and handling of the enzyme. [18] |

| Inconsistent results between wells | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents. [18] |

| Assay interference from compounds | Compound fluorescence or color. | Run a counter-screen without the enzyme to identify interfering compounds. [19] |

Conclusion

The in vitro assays described in this guide provide a robust framework for the characterization of sulfonamide inhibitors. By adhering to these detailed protocols, paying close attention to controls, and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. This is essential for advancing the development of novel sulfonamide-based therapeutics with improved potency, selectivity, and safety profiles.

References

-